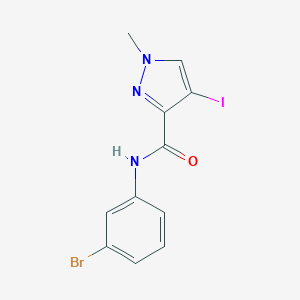![molecular formula C25H26N2O2S B334382 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE](/img/structure/B334382.png)
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenylthioacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with phenyl(phenylthio)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)piperazine: Lacks the phenylthioacetyl group, resulting in different chemical properties.
4-(Phenyl(phenylthio)acetyl)piperazine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
Uniqueness: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is unique due to the presence of both the methoxyphenyl and phenylthioacetyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a broader range of reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C25H26N2O2S |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C25H26N2O2S/c1-29-23-15-9-8-14-22(23)26-16-18-27(19-17-26)25(28)24(20-10-4-2-5-11-20)30-21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Clave InChI |
FXPMPLOCTNNVFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


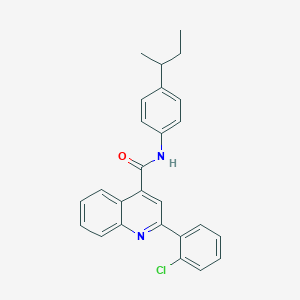
![Propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334301.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334302.png)
![Isopropyl 4-cyano-5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B334306.png)
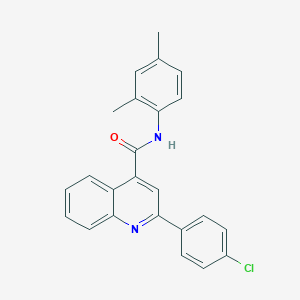
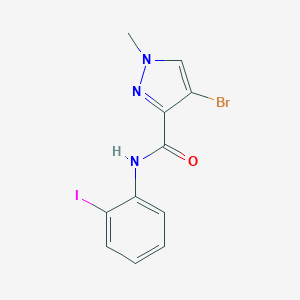
![4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B334309.png)
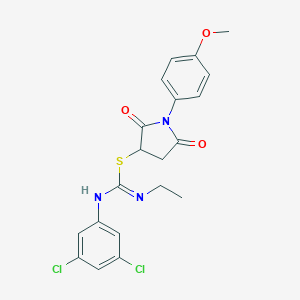
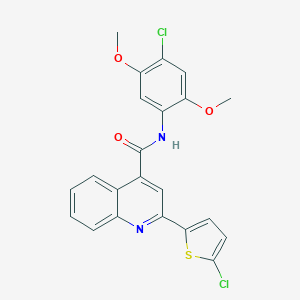
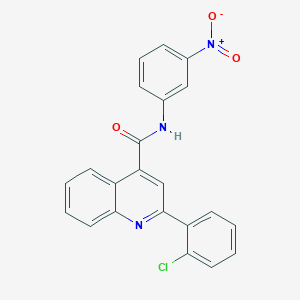
![Isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334317.png)
![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334318.png)
![ethyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B334322.png)
